molecular formula C19H14N2OS B2818071 N-benzo[g][1,3]benzothiazol-2-yl-4-methylbenzamide CAS No. 313550-14-0

N-benzo[g][1,3]benzothiazol-2-yl-4-methylbenzamide

Cat. No.: B2818071
CAS No.: 313550-14-0
M. Wt: 318.39
InChI Key: JLLRJFBVQKEVHR-UHFFFAOYSA-N
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Description

“N-benzo[g][1,3]benzothiazol-2-yl-4-methylbenzamide” is a chemical compound that belongs to the benzothiazole class . Benzothiazoles are bicyclic heterocycles that are found in a wide variety of synthetic and natural products . They have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Scientific Research Applications

  • Cancer Treatment : N-benzo[g][1,3]benzothiazol-2-yl-4-methylbenzamide derivatives have been studied for their potential in treating cancer. For example, a kinesin spindle protein inhibitor, AZD4877, which shares structural similarities with this compound, exhibited excellent biochemical potency and pharmaceutical properties suitable for clinical development as an anticancer agent. This compound arrested cells in mitosis, leading to cellular death in cancer cells (Theoclitou et al., 2011).

  • Antitumor Activity : Derivatives of this compound have been synthesized and evaluated for their antitumor activity. A study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showed considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015).

  • Antibacterial and Antimicrobial Properties : Certain benzothiazole derivatives, including those related to this compound, have demonstrated significant antibacterial and antimicrobial activities. For instance, a study synthesized benzothiazole derivatives and assessed their antibacterial activity, showing excellent bioactivities comparable to those of typical medications (Nayak & Bhat, 2023).

  • Chemical Catalysis : In the field of chemical catalysis, this compound related compounds have been explored. For instance, cyclopentadienyl Molybdenum(II) N,C-chelating benzothiazole-carbene complexes were synthesized and found useful in cyclooctene epoxidation catalysis (Wang et al., 2014).

  • Enzyme Inhibitors : Benzothiazole derivatives have also been evaluated as potential enzyme inhibitors. A study synthesized N(N′)-arylbenzamidines, which showed significant inhibitory activity against several enzymes, indicating their potential as enzyme inhibitors (Taj et al., 2019).

Future Directions

Benzothiazole derivatives have shown potential in various fields such as medicinal chemistry due to their diverse biological activities . Future research could focus on exploring the potential applications of “N-benzo[g][1,3]benzothiazol-2-yl-4-methylbenzamide” in these fields.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS/c1-12-6-8-14(9-7-12)18(22)21-19-20-16-11-10-13-4-2-3-5-15(13)17(16)23-19/h2-11H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLRJFBVQKEVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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